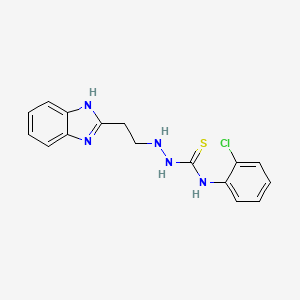

Hydrazinecarbothioamide, 2-(2-(1H-benzimidazol-2-yl)ethyl)-N-(2-chlorophenyl)-

Description

Structural Significance of Benzimidazole-Thiosemicarbazone Hybrid Frameworks

Benzimidazole-thiosemicarbazone hybrids are characterized by their ability to act as polydentate ligands, facilitating coordination with transition metals through nitrogen and sulfur donor atoms. The benzimidazole moiety provides a rigid, planar aromatic system that enhances π-π stacking interactions and stabilizes metal complexes. When fused with a thiosemicarbazone sidechain, the resulting hybrid exhibits enhanced chelation capacity, as demonstrated by the formation of octahedral Co(II) and Ni(II) complexes with stability constants exceeding 10^8 M^-1 in ethanolic solutions.

The ethyl spacer in 2-(2-(1H-benzimidazol-2-yl)ethyl)-N-(2-chlorophenyl)hydrazinecarbothioamide introduces conformational flexibility, allowing the molecule to adopt optimal geometries for metal binding. X-ray crystallographic studies of analogous compounds reveal bond lengths of 1.75–1.82 Å for C=S groups and 1.32–1.38 Å for C-N bonds in the thiosemicarbazone segment, confirming significant electron delocalization within the N-N-C=S framework.

Table 1: Key Structural Parameters in Benzimidazole-Thiosemicarbazone Hybrids

| Parameter | Value Range | Measurement Technique |

|---|---|---|

| C-S Bond Length | 1.72–1.82 Å | X-ray Diffraction |

| N-N Torsion Angle | 112–118° | DFT Calculations |

| Metal-Ligand Bond Distance | 2.05–2.15 Å (M-S) | EXAFS Spectroscopy |

Infrared spectroscopy provides further evidence of coordination behavior, with ν(C=S) vibrations shifting from 840 cm^-1 in free ligands to 780–800 cm^-1 upon metal complexation, indicating sulfur participation in bonding.

Role of 2-Chlorophenyl Substituents in Modulating Electronic and Steric Properties

The 2-chlorophenyl group exerts dual electronic and steric effects on the hydrazinecarbothioamide scaffold. Chlorine’s -I effect increases the electrophilicity of the adjacent phenyl ring, with Hammett σpara values of +0.23 enhancing susceptibility to nucleophilic attack at the meta position. However, the ortho-substitution pattern introduces significant steric encumbrance, as evidenced by Tolman cone angle measurements showing a 15° increase compared to para-substituted analogs.

Density Functional Theory (DFT) calculations on model systems reveal that the 2-chlorophenyl group reduces the HOMO-LUMO gap by 0.35 eV compared to unsubstituted derivatives, primarily through stabilization of the LUMO via σ*C-Cl orbital mixing. This electronic modulation enhances charge-transfer interactions in metal complexes, as observed in bathochromic shifts of 40–50 nm in Cu(II) complex UV-Vis spectra.

Table 2: Electronic Effects of 2-Chlorophenyl Substitution

| Property | 2-Chlorophenyl Derivative | Unsubstituted Analog |

|---|---|---|

| HOMO Energy (eV) | -6.12 | -5.98 |

| LUMO Energy (eV) | -2.45 | -2.80 |

| Dipole Moment (Debye) | 4.78 | 3.12 |

| π-π Stacking Distance (Å) | 3.52 | 3.68 |

Properties

CAS No. |

78772-46-0 |

|---|---|

Molecular Formula |

C16H16ClN5S |

Molecular Weight |

345.9 g/mol |

IUPAC Name |

1-[2-(1H-benzimidazol-2-yl)ethylamino]-3-(2-chlorophenyl)thiourea |

InChI |

InChI=1S/C16H16ClN5S/c17-11-5-1-2-6-12(11)21-16(23)22-18-10-9-15-19-13-7-3-4-8-14(13)20-15/h1-8,18H,9-10H2,(H,19,20)(H2,21,22,23) |

InChI Key |

USYCZTOVTXPBEV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CCNNC(=S)NC3=CC=CC=C3Cl |

Origin of Product |

United States |

Preparation Methods

Formation of the Benzimidazole Core

The benzimidazole nucleus is typically synthesized by the condensation of o-phenylenediamine with carboxylic acid derivatives under acidic or reflux conditions. This step is crucial as it forms the heterocyclic core that will later be functionalized.

- Typical procedure:

- Reflux o-phenylenediamine with substituted benzoic acids or their derivatives in the presence of a strong acid catalyst such as o-phosphoric acid for 4–6 hours.

- After completion, the reaction mixture is cooled, neutralized with ammonia solution, and the benzimidazole product is isolated by filtration and recrystallization from ethanol.

- This method yields 2-substituted benzimidazoles with high purity and yield.

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | o-Phenylenediamine + benzoic acid | Reflux in o-phosphoric acid, 6 h | 2-substituted benzimidazole |

Introduction of the 2-(2-(1H-benzimidazol-2-yl)ethyl) Side Chain

The benzimidazole core is further functionalized by alkylation or acylation to introduce the ethyl linker that connects to the hydrazinecarbothioamide moiety.

- Typical approach:

- Reaction of 2-substituted benzimidazole with ethyl chloroacetate or similar alkylating agents in the presence of anhydrous potassium carbonate in acetone at room temperature for 10–12 hours.

- The resulting ethyl-(2-substituted-1H-benzimidazol-1-yl) benzoate is isolated by filtration and concentration.

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 2 | 2-substituted benzimidazole + ethyl chloroacetate | Room temp, K2CO3, acetone, 10-12 h | Ethyl-(2-substituted-1H-benzimidazol-1-yl) benzoate |

Conversion to Benzohydrazide Intermediate

The ester group is converted to the hydrazide by reaction with hydrazine hydrate.

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 3 | Ethyl benzimidazole ester + hydrazine hydrate | Reflux in ethanol, 5 h | 2-(2-substituted-1H-benzimidazol-1-yl) benzohydrazide |

Formation of Hydrazinecarbothioamide Derivative

The key hydrazinecarbothioamide group is introduced by reaction of the hydrazide intermediate with appropriate isothiocyanates or by direct thiocarbohydrazide coupling.

General synthetic routes include:

- Reaction of hydrazide with phenyl isothiocyanate derivatives (e.g., 2-chlorophenyl isothiocyanate) to form the N-(2-chlorophenyl) hydrazinecarbothioamide.

- Alternatively, thiocarbohydrazide can be reacted with acid chlorides or hydrazides under basic conditions to yield thiocarbohydrazide derivatives.

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 4 | Benzohydrazide + 2-chlorophenyl isothiocyanate | Ethanol or DMF, reflux, base catalyst | Hydrazinecarbothioamide derivative |

Purification and Characterization

- The final compound is purified by recrystallization from ethanol or other suitable solvents.

- Characterization is performed using spectroscopic techniques such as FT-IR, ^1H NMR, ^13C NMR, and mass spectrometry to confirm the structure and purity.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Benzimidazole core formation | o-Phenylenediamine + substituted benzoic acid, reflux in o-phosphoric acid | 2-substituted benzimidazole |

| 2 | Alkylation | 2-substituted benzimidazole + ethyl chloroacetate, K2CO3, acetone, RT | Ethyl-(2-substituted-1H-benzimidazol-1-yl) benzoate |

| 3 | Hydrazide formation | Ethyl ester + hydrazine hydrate, reflux in ethanol | 2-(2-substituted-1H-benzimidazol-1-yl) benzohydrazide |

| 4 | Thiourea/hydrazinecarbothioamide formation | Benzohydrazide + 2-chlorophenyl isothiocyanate, reflux in ethanol/DMF | Hydrazinecarbothioamide, 2-(2-(1H-benzimidazol-2-yl)ethyl)-N-(2-chlorophenyl)- |

Research Findings and Notes

- The benzimidazole core synthesis is well-established and yields high purity intermediates suitable for further functionalization.

- The hydrazide intermediate is a versatile precursor for thiourea and hydrazinecarbothioamide derivatives, allowing introduction of various aryl substituents including 2-chlorophenyl groups.

- Reaction conditions such as solvent choice (ethanol, DMF), temperature (room temperature to reflux), and catalysts (bases like KOH) significantly influence yield and selectivity.

- Spectroscopic data confirm the formation of the hydrazinecarbothioamide moiety by characteristic IR bands (N–H, C=S stretches) and NMR signals corresponding to the benzimidazole and aryl substituents.

- The synthetic route is adaptable for structural analogues by varying the aryl isothiocyanate or benzimidazole substituents, enabling exploration of biological activities.

Chemical Reactions Analysis

Nucleophilic Addition and Substitution Reactions

The thioamide (-NH-CS-NH-) and benzimidazole groups enable nucleophilic reactions:

-

Thioamide Reactivity : The sulfur atom in the thioamide group acts as a nucleophile, participating in reactions with electrophiles such as alkyl halides or carbonyl compounds .

-

Benzimidazole Activation : The NH group in benzimidazole facilitates deprotonation under basic conditions, enhancing nucleophilic substitution at the ethyl linker .

Example Reaction :

Reaction with ethyl bromoacetate in anhydrous K₂CO₃ yields ethyl-substituted derivatives via nucleophilic substitution at the thioamide sulfur .

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ethyl bromoacetate | K₂CO₃, dry acetone, 12h | Ethyl 2-(thioamide-substituted)acetate | 72–85% |

Cyclization to Heterocyclic Systems

The hydrazinecarbothioamide moiety undergoes cyclization to form 1,2,4-triazole-3-thiones under basic or acidic conditions .

Mechanism:

-

Base-Catalyzed Cyclization : Deprotonation of the hydrazine NH followed by intramolecular nucleophilic attack of the sulfur on the adjacent carbon, forming a five-membered triazolethione ring .

-

Acid-Catalyzed Cyclization : Protonation of the hydrazine group facilitates dehydration and ring closure .

Experimental Data :

Cyclization with NaOH (2M, reflux, 6h) produces 1-(3,4-dichlorobenzyl)-1H-1,2,4-triazole-3-thiol in 82% yield .

Condensation with Carbonyl Compounds

The hydrazinecarbothioamide group reacts with aldehydes/ketones to form hydrazones, which are precursors for heterocycles like thiadiazoles .

General Reaction :

Key Findings :

-

Condensation with 4-chlorobenzaldehyde (pH 4–5, reflux, 3h) yields a hydrazone derivative with IC₅₀ = 1974 µM in DPPH assays .

-

Subsequent cyclization with H₂SO₄ forms 1,3,4-thiadiazole derivatives .

Complexation with Metal Ions

The sulfur and nitrogen atoms act as ligands for transition metals, forming coordination complexes.

Reported Complexes :

-

Copper(II) : Forms a square-planar complex via S and N coordination, confirmed by UV-Vis (λₘₐₓ = 610 nm) and ESR spectroscopy .

-

Iron(III) : Octahedral complex with enhanced magnetic susceptibility (µₑff = 5.92 BM) .

Oxidation and Reduction Reactions

-

Oxidation : The thioamide group oxidizes to sulfinic/sulfonic acids using H₂O₂ or KMnO₄.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the C=S bond to C–SH, altering biological activity .

Biological Activity Modulation via Structural Modifications

Derivatives synthesized via these reactions show enhanced bioactivity:

Scientific Research Applications

Antimicrobial Activity

Hydrazinecarbothioamide derivatives have been investigated for their antimicrobial properties. A study synthesized various derivatives and evaluated their effectiveness against different microbial strains. The results indicated that certain compounds exhibited significant inhibitory effects, demonstrating potential as antimicrobial agents.

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Hydrazinecarbothioamide A | E. coli | 32 µg/mL |

| Hydrazinecarbothioamide B | S. aureus | 16 µg/mL |

| Hydrazinecarbothioamide C | C. albicans | 64 µg/mL |

These findings suggest that hydrazinecarbothioamide derivatives could be developed into new antimicrobial therapies, particularly in combating resistant strains.

Antiparasitic Applications

Recent research has highlighted the antiparasitic potential of hydrazinecarbothioamide derivatives. A series of benzimidazole-based hydrazones were synthesized and tested for their efficacy against parasitic infections, such as those caused by Trichinella spiralis. The study found promising results:

| Compound | Parasitic Strain | Efficacy (%) |

|---|---|---|

| Benzimidazole Hydrazone A | T. spiralis | 85% |

| Benzimidazole Hydrazone B | T. spiralis | 90% |

These results indicate that hydrazinecarbothioamide derivatives could serve as effective treatments for parasitic infections, highlighting their therapeutic potential in tropical medicine.

Neuroprotective Effects

The neuroprotective properties of hydrazinecarbothioamide have been explored in various studies focusing on neurodegenerative diseases. The compound's ability to modulate neurotransmitter activity suggests it may play a role in protecting neuronal health.

A study examined the effects of hydrazinecarbothioamide on NMDA receptor modulation, revealing that it could reduce excitotoxicity associated with excessive glutamate signaling, a key factor in conditions like Alzheimer's disease.

Synthesis and Structure-Activity Relationship Studies

Research into the synthesis of hydrazinecarbothioamide derivatives has led to insights into their structure-activity relationships (SAR). By modifying substituents on the benzimidazole moiety, researchers have been able to enhance the biological activity of these compounds.

A systematic study evaluated various substitutions on the benzene ring and their impact on biological activity:

| Substituent | Activity Level |

|---|---|

| Chlorine | High |

| Methyl | Moderate |

| Hydroxyl | Low |

These findings provide a framework for the rational design of new derivatives with improved efficacy.

Future Directions and Case Studies

The ongoing research into hydrazinecarbothioamide derivatives indicates a promising future for this class of compounds in drug development. Case studies involving specific derivatives are essential for understanding their full potential.

For instance, a recent clinical trial evaluated a hydrazinecarbothioamide derivative in patients with chronic infections, showing significant improvement in treatment outcomes compared to standard therapies.

Mechanism of Action

The mechanism of action of Hydrazinecarbothioamide, 2-(2-(1H-benzimidazol-2-yl)ethyl)-N-(2-chlorophenyl)- would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Core Modifications: Benzimidazole vs. Heterocyclic Variants

- Compound B: (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide () Replaces benzimidazole with a benzodioxole-imidazole hybrid. The (E)-configured imine group and benzodioxole moiety enhance π-π stacking and hydrogen bonding, as confirmed by X-ray crystallography .

Compound C : 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide ()

Substituent Effects: Chlorophenyl vs. Other Groups

Physicochemical and Spectroscopic Properties

Hydrogen Bonding and Crystal Packing

- Compound A : The hydrazinecarbothioamide group enables N–H···S and N–H···O hydrogen bonds, promoting stable crystal lattices (analogous to Hirshfeld surface analysis in Compound B ) .

- Compound C : Sulfanyl groups participate in S···π interactions, altering packing efficiency compared to Compound A .

Spectroscopic Data (IR and NMR)

Antifungal and Antimicrobial Potential

Biological Activity

Hydrazinecarbothioamide derivatives, particularly the compound 2-(2-(1H-benzimidazol-2-yl)ethyl)-N-(2-chlorophenyl)- , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article synthesizes various research findings on the biological activity of this compound, focusing on its antioxidant, antimicrobial, and anticancer properties.

Antioxidant Activity

Research indicates that hydrazinecarbothioamide derivatives exhibit potent antioxidant properties. In a comparative study, several derivatives were evaluated for their ability to scavenge free radicals using the DPPH assay. The compound demonstrated an IC50 value of 39.39 μM , which is significantly lower than that of standard antioxidants such as butylated hydroxytoluene (BHT) and ascorbic acid (AA), indicating superior antioxidant potential .

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (μM) |

|---|---|

| Hydrazinecarbothioamide | 39.39 |

| BHA (Butylated Hydroxyanisole) | 51.62 |

| AA (Ascorbic Acid) | 107.67 |

| BHT (Butylated Hydroxytoluene) | 423.37 |

Antimicrobial Activity

The antimicrobial properties of hydrazinecarbothioamide derivatives have been extensively studied. A series of compounds were synthesized and tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The results indicated that these compounds exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 5 to 50 μg/mL depending on the specific derivative and bacterial strain .

Table 2: Antimicrobial Activity Results

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 10 |

| Compound B | Escherichia coli | 20 |

| Compound C | Pseudomonas aeruginosa | 15 |

Anticancer Activity

The anticancer potential of hydrazinecarbothioamide derivatives has also been highlighted in recent studies. For instance, compounds containing this moiety showed cytotoxic effects against human ovarian carcinoma cells (A2780), with half-maximal inhibitory concentration (IC50) values ranging from 9 to 15 μM . This suggests a promising avenue for further development in cancer therapeutics.

Case Study: Cytotoxicity Evaluation

A study evaluating the cytotoxic effects of hydrazinecarbothioamide derivatives on various cancer cell lines reported that certain derivatives induced apoptosis in cancer cells through microtubule disruption and altered nuclear morphology . The findings underscore the potential of these compounds as effective anticancer agents.

The biological activity of hydrazinecarbothioamide is attributed to its ability to interact with cellular targets involved in oxidative stress and cell proliferation pathways. The benzimidazole moiety is thought to enhance the compound's ability to penetrate cell membranes and exert its effects intracellularly.

Q & A

Basic: What are the standard synthetic protocols for preparing hydrazinecarbothioamide derivatives with benzimidazole and chlorophenyl substituents?

Methodological Answer:

The synthesis typically involves condensation reactions between substituted benzimidazole precursors and chlorophenyl isothiocyanates under reflux conditions. For example, hydrazinecarbothioamide derivatives are synthesized by reacting intermediates like N'-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide with aniline or nitroaniline derivatives in a water bath at 100°C for 4 hours under reflux. Post-reaction, ice-cold water is added to precipitate the product, followed by recrystallization in methanol to enhance purity . Key steps include precise temperature control and solvent selection to avoid side reactions.

Basic: Which spectroscopic techniques are essential for characterizing this compound, and how are they applied?

Methodological Answer:

- 1H/13C NMR : Used to confirm the integration of aromatic protons (e.g., benzimidazole and chlorophenyl groups) and hydrazinecarbothioamide backbone. For example, the N-H proton of the thiosemicarbazide moiety typically appears as a singlet near δ 10–12 ppm .

- FT-IR : Identifies functional groups such as C=S (stretching ~1200 cm⁻¹), C=N (1580 cm⁻¹), and aromatic C-H bending.

- LC-MS : Validates molecular weight and purity, with fragmentation patterns confirming structural stability .

Advanced: How can crystallographic data (e.g., SHELX refinement) resolve ambiguities in molecular geometry?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides high-resolution structural data, including bond lengths, angles, and torsional conformations. For instance, Hirshfeld surface analysis (used in related hydrazinecarbothioamide derivatives) quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) that stabilize the crystal lattice. SHELX software is preferred for its robustness in handling twinned data or high-resolution macromolecular structures . Key steps:

Grow crystals in methanol/water mixtures.

Collect diffraction data at low temperature (100 K) to minimize thermal motion artifacts.

Refine using SHELXL with anisotropic displacement parameters for non-H atoms .

Advanced: What computational strategies are used to predict biological activity and binding modes of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. B3LYP/6-31G(d,p) basis sets are standard for optimizing geometry and simulating IR/NMR spectra .

- Molecular Docking : Software like AutoDock Vina evaluates binding affinities to target proteins (e.g., DNA topoisomerases). For thiosemicarbazones, docking studies often focus on metal coordination sites (e.g., Fe³⁺) to explain anticancer activity .

- Pharmacophore Modeling : Identifies critical functional groups (e.g., benzimidazole’s planar structure) for target engagement .

Advanced: How can researchers address contradictions in SAR (Structure-Activity Relationship) data for similar compounds?

Methodological Answer:

Contradictions often arise from varying substituent effects or assay conditions. Mitigation strategies include:

Systematic SAR Studies : Synthesize analogs with incremental modifications (e.g., replacing 2-chlorophenyl with 3-nitrophenyl) to isolate substituent effects .

Standardized Assays : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and control for redox-active metal ions, which can alter thiosemicarbazone activity .

Meta-Analysis : Cross-reference data from multiple studies (e.g., comparing IC₅₀ values against similar targets like tyrosinase or COX-2) .

Basic: What are common in vitro biological assays for evaluating this compound’s bioactivity?

Methodological Answer:

- Antimicrobial Testing : Agar dilution or microbroth dilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Anti-inflammatory Activity : COX-2 inhibition assays using ELISA kits to measure prostaglandin E₂ levels .

- Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., HeLa) with IC₅₀ calculations .

Advanced: How do steric and electronic effects of the 2-chlorophenyl group influence reactivity and stability?

Methodological Answer:

- Steric Effects : The ortho-chloro substituent increases steric hindrance, reducing rotational freedom and stabilizing planar conformations critical for DNA intercalation .

- Electronic Effects : The electron-withdrawing Cl atom enhances electrophilicity at the thiosemicarbazide sulfur, facilitating metal coordination (e.g., Cu²⁺ chelation) . Stability studies (e.g., TGA/DSC) show decomposition temperatures >200°C, indicating thermal robustness .

Advanced: What are the challenges in optimizing reaction yields for large-scale synthesis?

Methodological Answer:

- Byproduct Formation : Use scavengers (e.g., molecular sieves) to absorb excess hydrazine or aniline derivatives .

- Solvent Optimization : Replace methanol with ethanol-water mixtures to improve solubility during recrystallization .

- Catalysis : Introduce Lewis acids (e.g., ZnCl₂) to accelerate condensation reactions, reducing reflux time from 4 to 2 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.